N-Desmethyl-N-acetyl Diltiazem is a significant metabolite of Diltiazem, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. This compound is characterized by its unique chemical structure and plays a crucial role in the pharmacological effects associated with Diltiazem.
N-Desmethyl-N-acetyl Diltiazem is derived from the metabolic processes of Diltiazem, which undergoes various transformations in the body, primarily through enzymatic reactions involving cytochrome P450 enzymes. The compound can also be synthesized in laboratory settings for research and analytical purposes.
N-Desmethyl-N-acetyl Diltiazem falls under the classification of pharmaceutical metabolites, specifically as a derivative of benzothiazepine. It is recognized as an impurity or metabolite in the context of drug development and quality control.
The synthesis of N-Desmethyl-N-acetyl Diltiazem typically involves chemical reactions that modify the parent compound, Diltiazem. One common method includes:
The synthesis can be achieved through various organic chemistry techniques, including:
The molecular formula for N-Desmethyl-N-acetyl Diltiazem is with a molecular weight of approximately 442.53 g/mol. The structure features a benzothiazepine core with modifications that include:
CC(=O)N(C)C1=C(C(=O)OC2=CC=CC=C2)C(=S)N(C1)C(=O)C
InChI=1S/C23H26N2O5S/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(19)25)13-12-22-2;/h4-11,19,22H,12H2,1-3H3;1H/t19-,22+;/m0./s1
N-Desmethyl-N-acetyl Diltiazem can participate in various chemical reactions typical for amides and esters. Key reactions include:
These reactions can be studied using techniques such as:
The mechanism of action for N-Desmethyl-N-acetyl Diltiazem is closely related to that of its parent compound, Diltiazem. It primarily functions as a calcium channel blocker:
N-Desmethyl-N-acetyl Diltiazem exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding its melting point and boiling point can be obtained through experimental studies or literature references.
N-Desmethyl-N-acetyl Diltiazem serves several important roles in scientific research:
This compound's significance extends beyond mere metabolic byproducts; it offers insights into drug design, efficacy, and safety profiles within clinical settings.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4